molecular formula C4H7N3O2 B062955 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol CAS No. 183537-70-4

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol

Cat. No.: B062955
CAS No.: 183537-70-4
M. Wt: 129.12 g/mol
InChI Key: LZOCUTNSAOMODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as flash column chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.

    Reduction: The amino group can be reduced to form a primary amine, leading to the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.

    Reduction: 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and influencing their reactivity.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be compared with other similar compounds, such as:

    1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanol: This compound has a nitro group instead of an amino group, which significantly alters its reactivity and applications.

    1-(4-Amino-1,2,4-oxadiazol-3-yl)ethanol:

    1-(4-Amino-1,3,4-oxadiazol-3-yl)ethanol: Similar to the previous compound, the variation in the ring structure leads to different reactivity and applications.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-2(8)3-4(5)7-9-6-3/h2,8H,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOCUTNSAOMODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NON=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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